molecular formula C17H13F3O4 B595878 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid CAS No. 127733-45-3

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

Cat. No.: B595878
CAS No.: 127733-45-3
M. Wt: 338.282
InChI Key: GOSSQWXBWXTINY-UHFFFAOYSA-N
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Description

“2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid” is an organic compound with the molecular formula C17H13F3O4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H13F3O4. It contains a benzoic acid moiety, an ethoxy carbonyl group, and a trifluoromethyl-substituted phenyl group . The exact 3D structure would require more specific data or computational chemistry analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amide formation. The trifluoromethyl group can participate in various reactions due to its electron-withdrawing nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 338.2779296 . Other properties such as melting point, boiling point, solubility, and stability would require specific experimental data.

Scientific Research Applications

Synthesis and Reactivity

One of the fundamental applications of this compound lies in its role as a building block in organic synthesis. For instance, derivatives of 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid have been used in Diels-Alder reactions to synthesize functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its utility in constructing complex molecular architectures with trifluoromethyl groups (Volle & Schlosser, 2002). This highlights the compound's importance in introducing fluorinated motifs into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the unique properties conferred by trifluoromethyl groups.

Structural Studies

Structural elucidation of benzoic acid derivatives, including those related to this compound, has been achieved through techniques such as gas-phase electron diffraction and theoretical calculations. These studies provide insight into the conformations and electronic structures of such compounds, which is essential for understanding their reactivity and physical properties (Aarset et al., 2006).

Ligand Design and Metal Complexation

The complexing ability of derivatives of this compound has been explored in the context of forming metal complexes. For example, certain derivatives have been synthesized to serve as O,N,O-tridentate ligands, demonstrating their capability to chelate metal ions such as nickel(II) and copper(II) (Kudyakova et al., 2009). This application is pivotal in coordination chemistry and the development of catalytic systems.

Material Science and Supramolecular Chemistry

In material science, the incorporation of trifluoromethyl groups into benzoic acid derivatives affects the mesophase stability and self-assembly behavior of liquid crystals and supramolecular polymers. Studies have shown that semifluorination of alkyl groups in such compounds can dramatically stabilize hexagonal columnar mesophases, underscoring the impact of fluorination on the physical properties of materials (Percec et al., 1995).

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSSQWXBWXTINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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